molecular formula C13H14N2O2S B2835516 Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate CAS No. 453524-57-7

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2835516
CAS No.: 453524-57-7
M. Wt: 262.33
InChI Key: HWPJHXRXUIQALK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its strong coordination ability due to the presence of nitrogen and oxygen atoms, making it a valuable ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl 2-bromoacetate with 2-anilino-1,3-thiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Scientific Research Applications

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

  • Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
  • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
  • Ethyl 2-(2-hydroxy-1,3-thiazol-4-yl)acetate

Comparison: Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the anilino group, which enhances its coordination ability and biological activity compared to other similar compounds. The anilino group can participate in additional hydrogen bonding and π-π interactions, making it a more versatile ligand in both chemical and biological systems .

Biological Activity

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the compound's biological activity based on various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an anilino group, which enhances its biological activity compared to other thiazole derivatives. The presence of the ethyl acetate moiety contributes to its solubility and bioavailability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound.

  • Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated effective inhibition of the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin and etoposide .
Cell Line IC50 (μM) Reference
MCF-710.28
HepG28.107
  • Mechanism of Action : The anticancer activity is attributed to multiple mechanisms, including apoptosis induction through caspase activation and cell cycle arrest at the G1 phase . Molecular docking studies suggest that this compound interacts with key protein targets involved in tumor progression.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : this compound has shown effectiveness against a range of bacteria. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
  • Fungal Activity : Similar studies have reported antifungal effects against various strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

  • In Vivo Studies : this compound has been tested in animal models for its anti-inflammatory effects. Results indicated that it could reduce inflammation markers effectively when compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Clinical Relevance

While extensive in vitro studies provide promising results regarding the biological activity of this compound, clinical data remains limited. However, its structural similarity to other successful drug candidates suggests potential for further investigation in clinical settings.

Properties

IUPAC Name

ethyl 2-(2-anilino-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-18-13(15-11)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJHXRXUIQALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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